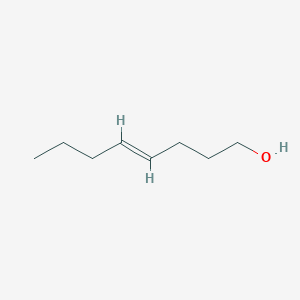

(E)-oct-4-en-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-oct-4-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h4-5,9H,2-3,6-8H2,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQBPZSICOOLGU-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for E Oct 4 En 1 Ol

Established Total Synthesis Routes

The hydroboration-oxidation reaction is a powerful method for the anti-Markovnikov hydration of alkenes. To synthesize (E)-oct-4-en-1-ol, a suitable diene precursor such as (E)-octa-1,4-diene is required. The reaction proceeds in two steps:

Hydroboration: A borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or a sterically hindered borane like 9-borabicyclo[3.3.1]nonane (9-BBN) for enhanced selectivity, adds across the terminal double bond. The boron atom adds to the least substituted carbon (C1), and a hydrogen atom adds to the more substituted carbon (C2). This regioselectivity is driven by both steric and electronic effects. The reaction is a syn-addition, but this aspect is not relevant as a new stereocenter is not formed at C2. Crucially, the less reactive internal C4=C5 double bond does not react under controlled conditions.

Oxidation: The resulting organoborane intermediate is then oxidized, typically using alkaline hydrogen peroxide (H₂O₂, NaOH). This step replaces the carbon-boron bond with a carbon-oxygen bond, yielding the primary alcohol this compound with high fidelity.

This approach is highly effective because it selectively functionalizes the more reactive terminal alkene while preserving the geometry of the internal (E)-alkene.

Table 1: Representative Hydroboration-Oxidation Reaction

| Starting Material | Reagents | Key Conditions | Product | Typical Regioselectivity |

|---|

The selective reduction of the aldehyde functional group in (E)-oct-4-enal provides a direct route to this compound. A key challenge is to reduce the aldehyde without affecting the carbon-carbon double bond (1,2-reduction) and avoiding the alternative conjugate addition (1,4-reduction).

The Luche reduction is exceptionally well-suited for this transformation. thermofisher.comwikipedia.org This method employs sodium borohydride (B1222165) (NaBH₄) in combination with a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol. thermofisher.comwikipedia.org The cerium salt acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing its electrophilicity. This "hardens" the carbonyl group, favoring attack by the hydride at the carbonyl carbon over the β-carbon of the alkene. tcichemicals.com This approach consistently yields the desired allylic alcohol with high chemoselectivity. thermofisher.com

Table 2: Representative Luche Reduction

| Starting Material | Reagents | Solvent | Key Conditions | Product | Selectivity |

|---|

The (E)-configured double bond can also be introduced via an elimination reaction. This strategy typically starts with a saturated precursor containing a suitable leaving group. A plausible route involves the stereoselective E2 elimination from a protected octane-1,4-diol derivative.

The synthesis would proceed as follows:

Selective Protection: Starting with octane-1,4-diol, the primary hydroxyl group at C1 is selectively protected with a bulky protecting group (e.g., tert-butyldimethylsilyl, TBDMS).

Activation of Secondary Alcohol: The secondary hydroxyl group at C4 is converted into a good leaving group, such as a tosylate (OTs) or mesylate (OMs).

Elimination: Treatment of the resulting intermediate with a strong, non-hindered base (e.g., sodium ethoxide) induces an E2 elimination. According to Zaitsev's rule, this would favor the formation of the more substituted internal alkene. To achieve high (E)-selectivity, the reaction conditions must facilitate an anti-periplanar arrangement of the hydrogen at C5 and the leaving group at C4.

Deprotection: Removal of the protecting group from the C1 hydroxyl yields the final product.

This multi-step approach is less direct but offers a viable alternative for constructing the target molecule.

Table 3: Representative Elimination Strategy

| Key Intermediate | Reagent | Purpose | Product |

|---|

One of the most reliable methods for generating a trans-alkene is the partial reduction of an internal alkyne. libretexts.orgchemistrysteps.com For this synthesis, the required precursor is oct-4-yn-1-ol.

The reduction is achieved using a dissolving metal system, typically sodium or lithium metal in liquid ammonia (B1221849) at low temperatures (ca. -78 °C to -33 °C). jove.compressbooks.pub The mechanism involves a sequence of single-electron transfers from the sodium metal and protonations by the ammonia solvent. youtube.com A key intermediate is a vinylic radical anion, which rapidly equilibrates to its more stable trans configuration to minimize steric repulsion. pressbooks.pub Subsequent electron transfer and protonation lock in this geometry, leading to the exclusive formation of the (E)-alkene. jove.comyoutube.com This method is highly stereospecific for producing trans-alkenes from internal alkynes. chemistrysteps.com

Table 4: Representative Dissolving Metal Reduction

| Starting Material | Reagents | Key Conditions | Product | Stereoselectivity |

|---|

The hydroboration of allenes provides a sophisticated route to allylic alcohols. The regioselectivity of the addition of borane to the allene (B1206475) system is key. To synthesize this compound, a suitable precursor would be octa-4,5-dien-1-ol.

Using a sterically hindered hydroborating agent like 9-BBN, the boron atom will selectively add to the central carbon (C5) of the allene system. This addition is followed by a libretexts.orgCurrent time information in Bangalore, IN.-boratropic rearrangement to form a more stable allylic borane intermediate. The subsequent oxidation with alkaline hydrogen peroxide replaces the boron with a hydroxyl group. However, this approach would yield oct-4-ene-1,6-diol.

A more direct, albeit theoretical, approach would involve the hydroboration of octa-3,4-dien-1-ol. Hydroboration at the C3=C4 double bond would likely place the boron at the C3 position, leading to oct-4-ene-1,3-diol after oxidation. A successful strategy relies on precise control of regioselectivity, which can be challenging but offers a modern approach to such structures.

Table 5: Conceptual Allene Hydroboration Strategy

| Starting Material | Reagents | Intermediate Type | Product (Conceptual) |

|---|

The Wittig reaction is a cornerstone of alkene synthesis, forming a carbon-carbon double bond from a carbonyl compound and a phosphonium (B103445) ylide. wikipedia.orglumenlearning.com To generate this compound, this reaction can be designed in two primary ways:

Reaction of Butanal with a C4-Ylide: The reaction between butanal and an ylide derived from (4-hydroxybutyl)triphenylphosphonium bromide. The hydroxyl group on the phosphonium salt must typically be protected (e.g., as a TBDMS or THP ether) to prevent it from interfering with the strong base (e.g., n-butyllithium) used to generate the ylide. After the olefination reaction, a deprotection step reveals the C1 hydroxyl group.

Reaction of a C4-Aldehyde with a Butyl Ylide: The reaction between 4-(tetrahydro-2H-pyran-2-yloxy)butanal and the ylide generated from butyltriphenylphosphonium bromide.

To ensure high selectivity for the (E)-alkene, a stabilized ylide or the Schlosser modification of the Wittig reaction is often employed. wikipedia.orgorganic-chemistry.org Stabilized ylides (e.g., where the ylide carbon is attached to an electron-withdrawing group) thermodynamically favor the formation of the (E)-alkene. organic-chemistry.org

Table 6: Representative Wittig Reaction Strategy

| Carbonyl Component | Phosphonium Salt Precursor | Base | Key Steps | Product | (E)-Selectivity |

|---|

Stereoselective Synthesis of this compound

The stereoselective synthesis of this compound is crucial for its applications, particularly in fields where its specific geometry dictates its activity. Methodologies focus on the precise construction of the trans-configured double bond and, when necessary, the introduction of chirality.

Control of (E)-Configuration during Olefin Synthesis

Achieving a high isomeric purity of the (E)-double bond is a primary challenge in the synthesis of this compound. Several classic and modern organic chemistry reactions are employed to this end.

One of the most reliable methods for generating a trans-double bond is the Wittig reaction , specifically using stabilized phosphorus ylides. These ylides, when reacted with an appropriate aldehyde, predominantly yield the (E)-alkene. For instance, the reaction of a stabilized ylide with a suitable aldehyde can construct the (E)-alkene moiety with high selectivity.

Another prominent strategy is the selective reduction of an alkynol precursor . The reduction of an internal alkyne at the C4-C5 position can produce the desired (E)-alkene. This is typically achieved using dissolving metal reductions, such as sodium in liquid ammonia, which proceeds via an anti-addition of hydrogen across the triple bond.

Olefin metathesis has also emerged as a powerful tool. A cross-metathesis reaction between two smaller, readily available alkenes in the presence of a suitable catalyst, such as a Grubbs catalyst, can form the this compound skeleton. bibliotekanauki.pl For example, a reaction between 1-pentene (B89616) and but-3-en-1-ol could theoretically yield the target molecule, with the (E)-isomer often being the thermodynamically favored product.

Enantioselective Approaches for Chiral Analogs

While this compound itself is achiral, the synthesis of its chiral analogs, where a stereocenter is introduced (for example, at a different position or through substitution), requires enantioselective methods. These approaches are critical for producing optically active compounds for various applications, including pharmaceuticals and agrochemicals. rsc.orgrsc.org

Common strategies include:

Asymmetric Hydrogenation: The asymmetric hydrogenation of a prochiral ketone or alkene precursor using a chiral transition metal catalyst (often based on rhodium, ruthenium, or iridium) can produce a chiral alcohol with high enantiomeric excess. rsc.orgacs.org

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. For example, a chiral precursor derived from an amino acid or a carbohydrate can be elaborated through a series of reactions to yield the desired chiral analog. arkat-usa.org

Asymmetric Epoxidation and Reduction: The Sharpless asymmetric epoxidation of an allylic alcohol precursor can create a chiral epoxide, which can then be regioselectively opened and further modified to produce the target chiral alcohol.

These methods are foundational in asymmetric synthesis and can be adapted for the preparation of a wide range of chiral alcohols related to the this compound structure. nih.govnih.gov

Enzymatic Resolution of Racemic Mixtures

For chiral analogs of octenol, enzymatic kinetic resolution is a highly effective and green method for separating racemic mixtures. rsc.org This technique employs enzymes, typically lipases, which exhibit high enantioselectivity. researchgate.net The enzyme selectively catalyzes the acylation of one enantiomer in a racemic mixture at a much faster rate than the other. scispace.com

The process generally involves the transesterification of the racemic alcohol with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770). rsc.org Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a widely used biocatalyst for this purpose due to its broad substrate scope and high enantioselectivity. bibliotekanauki.plresearchgate.net This results in a mixture of one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated by standard chromatographic techniques. This method consistently produces alcohols and their corresponding esters with high enantiomeric excess (ee). researchgate.netscielo.br

| Enzyme | Substrate Type | Acyl Donor | Typical Outcome |

|---|---|---|---|

| Lipase from Candida antarctica (CALB) | Racemic secondary alcohols | Vinyl acetate | High conversion and >95% ee for one enantiomer. bibliotekanauki.plscielo.br |

| Lipase from Burkholderia cepacia (Amano PS) | Racemic cyclic allylic alcohols | Vinyl propionate | Yields optically active alcohols with ≥96% ee. researchgate.net |

| Lipase from Candida cylindracea | Racemic cyclic alcohols | Vinyl esters | Effective resolution of various isomers. researchgate.net |

Novel Synthetic Route Development

Research into the synthesis of this compound and related unsaturated alcohols continues to evolve, with an emphasis on developing novel routes that improve efficiency, selectivity, and sustainability.

Exploration of Chemo- and Regioselective Pathways

Modern synthetic organic chemistry offers sophisticated tools for constructing molecules with high precision, targeting specific functional groups and positions.

Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Sonogashira or Suzuki coupling provide powerful ways to form key carbon-carbon bonds. For example, a terminal alkyne and a vinyl halide can be coupled, followed by selective reduction of the resulting enyne to establish the (E)-alkene geometry. researchgate.net This approach offers high control over the final structure.

C-H Functionalization: A cutting-edge strategy involves the direct activation and functionalization of otherwise unreactive C-H bonds. nih.gov Chelation-assisted, palladium-catalyzed C(alkenyl)-H functionalization allows for the formation of C-C bonds at an olefinic carbon geminal to a directing group, such as a hydroxyl group. nih.gov This method proceeds through an exo-metallocycle and represents a highly atom-economical route, potentially applicable to precursors of this compound. nih.gov Such reactions can create complex structures from simple starting materials with high regioselectivity. nih.gov

These advanced methods often lead to shorter synthetic sequences and provide access to a wider range of analogs that are difficult to prepare using traditional methods. researchgate.netnsf.gov

Utilization of Sustainable and Green Chemistry Principles

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including this compound. ijnc.ir The goal is to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. royalsocietypublishing.orglabmanager.com

Key green chemistry strategies applicable to this synthesis include:

Biocatalysis: As discussed in section 2.2.3, using enzymes as catalysts operates under mild conditions (room temperature and neutral pH) and in aqueous or benign solvent systems. rsc.org Enzymes can also eliminate the need for protecting groups, a key principle of green chemistry that reduces the number of synthetic steps and improves atom economy. acs.org

Catalysis over Stoichiometric Reagents: Employing catalytic methods (using transition metals or enzymes) is inherently greener than using stoichiometric reagents, as it reduces the amount of chemical waste generated. semanticscholar.org This aligns with the principles of atom economy and waste prevention. royalsocietypublishing.orgacs.org

Use of Greener Solvents: Efforts are made to replace hazardous organic solvents like dichloromethane (B109758) or benzene (B151609) with safer alternatives such as water, ethanol (B145695), or in some cases, performing reactions under solvent-free conditions. labmanager.comsemanticscholar.org

Renewable Feedstocks: Exploring routes that begin from renewable biomass sources rather than petrochemicals is a long-term goal for sustainable chemical manufacturing. royalsocietypublishing.org

By integrating these principles, the synthesis of this compound can be made more environmentally and economically viable. researchgate.net

Synthesis of Derivatized this compound Structures

The bifunctional nature of this compound, possessing both a primary alcohol and an internal alkene, allows for a diverse range of chemical transformations. These reactive sites can be manipulated independently or concurrently to generate a variety of derivatized structures. Synthetic strategies targeting this compound typically focus on either interconversions of the terminal hydroxyl group or transformations at the C4-C5 double bond.

Functional Group Interconversions at the Hydroxyl Group

The primary hydroxyl group is a versatile handle for introducing new functionalities into the this compound scaffold. wikipedia.orgsolubilityofthings.com Common transformations include oxidation, esterification, and etherification, which alter the polarity and reactivity of the molecule while preserving the alkene moiety.

Oxidation: The primary alcohol can be selectively oxidized to yield either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. solubilityofthings.com

To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are effective for the conversion of this compound to (E)-oct-4-enal. This transformation is typically performed in an anhydrous solvent like dichloromethane to prevent over-oxidation.

To Carboxylic Acid: Stronger oxidizing agents, like chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones reagent) or potassium permanganate (B83412) (KMnO₄), will oxidize the primary alcohol directly to the corresponding carboxylic acid, (E)-oct-4-enoic acid. solubilityofthings.com

Esterification: Esters of this compound can be readily prepared through reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides. researchgate.net A classic method involves the Fischer esterification, where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). Alternatively, for more sensitive substrates, acylation with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) provides a high-yielding route to the desired ester.

Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide) to produce the ether derivative, such as (E)-1-methoxyoct-4-ene. pitt.edu

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | (E)-oct-4-enal |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄) | (E)-oct-4-enoic acid |

| Esterification | Carboxylic acid (R-COOH), H⁺ catalyst | (E)-oct-4-enyl ester (R-COO-(CH₂)₃-CH=CH-C₃H₇) |

| Etherification | 1. Sodium hydride (NaH) 2. Alkyl halide (R'-X) | (E)-alkoxy-oct-4-ene (R'-O-(CH₂)₃-CH=CH-C₃H₇) |

Transformations at the Alkene Moiety

The C4-C5 double bond in this compound is susceptible to a variety of addition and modification reactions, enabling the synthesis of saturated and functionalized derivatives. Key transformations include epoxidation, dihydroxylation, and olefin metathesis.

Epoxidation: The alkene can be converted to an epoxide, (E)-4,5-epoxyoctan-1-ol, through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). imperial.ac.uk This reaction is stereospecific, with the oxygen atom adding to the same face of the double bond. Alternative methods for epoxidation include using hydrogen peroxide in the presence of a catalyst, such as tungstate (B81510) or titanium complexes. google.comacs.org The resulting epoxide is a valuable intermediate for further synthesis, as it can be opened by various nucleophiles to introduce new functional groups.

Dihydroxylation: The double bond can be converted into a vicinal diol (octane-1,4,5-triol). The stereochemical outcome of this reaction is dependent on the reagents used.

Syn-dihydroxylation: This is achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄). masterorganicchemistry.com These reagents add two hydroxyl groups to the same side of the double bond, resulting in the syn-diol.

Anti-dihydroxylation: This is typically a two-step process involving initial epoxidation of the alkene, followed by acid- or base-catalyzed ring-opening of the epoxide with water. ambeed.com This sequence results in the addition of the two hydroxyl groups to opposite faces of the original double bond, yielding the anti-diol.

Olefin Metathesis: Olefin metathesis is a powerful reaction for forming new carbon-carbon double bonds. wikipedia.org this compound can participate in cross-metathesis reactions with other alkenes in the presence of a metal catalyst, most commonly a ruthenium-based complex like a Grubbs' catalyst. researchgate.net For example, reacting this compound with a terminal alkene (R-CH=CH₂) could lead to new unsaturated alcohols with different chain lengths, depending on the specific reaction and cleavage pattern. This method offers a route to novel, complex structures from a simple precursor. beilstein-journals.org

| Transformation | Reagent(s) | Product | Stereochemistry |

|---|---|---|---|

| Epoxidation | m-CPBA | (E)-4,5-epoxyoctan-1-ol | N/A |

| Syn-dihydroxylation | 1. OsO₄ 2. NMO | octane-1,4,5-triol | Syn |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | octane-1,4,5-triol | Anti |

| Cross-Metathesis | Grubbs' Catalyst, Alkene (R-CH=CH₂) | New unsaturated alcohols | Typically E-selective |

Chemical Reactivity and Transformation Mechanisms of E Oct 4 En 1 Ol

Alcohol Functional Group Reactions

The primary hydroxyl (-OH) group in (E)-oct-4-en-1-ol is the site for numerous classical alcohol reactions, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Pathways to Carbonyl Compounds

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. To obtain the aldehyde, (E)-oct-4-enal, mild oxidizing agents are required to prevent over-oxidation.

One of the most effective methods for this transformation is the Swern oxidation . This reaction uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered non-nucleophilic base like triethylamine (B128534), at low temperatures (typically -78 °C). wikipedia.orgorganic-chemistry.org The Swern oxidation is known for its mild conditions, which are compatible with the alkene functional group present in the molecule, and for its ability to cleanly stop at the aldehyde stage without forming the carboxylic acid. organic-chemistry.orgvedantu.com The byproducts of the reaction are volatile and include dimethyl sulfide, carbon monoxide, and carbon dioxide. wikipedia.org

Other common reagents for the oxidation of primary alcohols to aldehydes include chromium-based reagents like Pyridinium (B92312) Chlorochromate (PCC) and Dess-Martin periodinane. These reagents are also selective for the formation of the aldehyde and are widely used for substrates with sensitive functional groups like double bonds.

| Oxidation Method | Reagents | Product | Key Features |

| Swern Oxidation | 1. DMSO, (COCl)₂ 2. This compound 3. Et₃N | (E)-oct-4-enal | Mild, metal-free, avoids over-oxidation, compatible with alkenes. wikipedia.orgvedantu.com |

| PCC Oxidation | Pyridinium Chlorochromate (PCC), CH₂Cl₂ | (E)-oct-4-enal | Selective for aldehyde formation, common laboratory reagent. |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP), CH₂Cl₂ | (E)-oct-4-enal | Mild, neutral conditions, broad functional group tolerance. |

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, Jones reagent), would typically oxidize the primary alcohol to a carboxylic acid. However, these harsh conditions can also lead to cleavage or other reactions at the C=C double bond.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives to form esters, which often possess characteristic fragrances.

A classic method is the Fischer esterification , which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. savemyexams.com This is an equilibrium process, and water is removed to drive the reaction toward the ester product.

A more efficient method for synthesizing esters from this compound involves the use of more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides . sparkl.me These reactions are typically rapid and irreversible, often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct.

The Mitsunobu reaction provides another powerful route to esters. This reaction converts the alcohol into an ester using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.org The reaction proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the primary, achiral this compound. It is particularly useful for sensitive substrates due to its mild, neutral conditions. nih.gov

Etherification, the formation of ethers, can also be achieved. The acid-catalyzed dehydration of primary alcohols can produce symmetrical ethers, though this method requires careful temperature control to avoid the competing elimination reaction that forms an alkene. masterorganicchemistry.com For the synthesis of unsymmetrical ethers, the Williamson ether synthesis is more common. This involves deprotonating the alcohol to form a more nucleophilic alkoxide ion, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. Catalytic methods, such as iridium-catalyzed reductive etherification, have also been developed for the synthesis of allyl ethers from α,β-unsaturated aldehydes and alcohols. rsc.orgrsc.org

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group itself is a poor leaving group for nucleophilic substitution because hydroxide (B78521) (OH⁻) is a strong base. libretexts.orgresearchgate.net Therefore, for substitution to occur, the -OH group must first be converted into a better leaving group.

One common strategy is to perform the reaction in the presence of a strong acid. The acid protonates the hydroxyl group to form an oxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule (H₂O), which is a much weaker base and therefore a good leaving group. libretexts.org This allows for substitution by nucleophiles that are stable in strong acid, such as halide ions. For example, treatment with HBr or HCl can convert this compound into (E)-1-bromo-oct-4-ene or (E)-1-chloro-oct-4-ene, respectively.

Another powerful method involves converting the alcohol into a sulfonate ester , such as a tosylate (-OTs) or mesylate (-OMs). This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles in Sₙ2 reactions. libretexts.org

The Mitsunobu reaction also functions as a nucleophilic substitution method where the alcohol is activated in situ. The alcohol, triphenylphosphine, and DEAD form an alkoxyphosphonium salt, which has a good leaving group (triphenylphosphine oxide). organic-chemistry.orgunco.edu This intermediate is then displaced by a suitable nucleophile. This allows for the conversion of alcohols to azides, phthalimides (precursors to amines), and thioethers under mild conditions. organic-chemistry.org

Alkene Functional Group Reactions

The carbon-carbon double bond in this compound is electron-rich, making it susceptible to reactions with electrophiles and a site for hydrogenation.

Hydrogenation and Reduction Processes

The alkene functional group can be reduced to an alkane through catalytic hydrogenation . This reaction involves treating this compound with hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org The reaction saturates the double bond, converting the unsaturated alcohol into the corresponding saturated alcohol, octan-1-ol .

Commonly used heterogeneous catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel (Ra-Ni). wikipedia.org The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under atmospheric or elevated pressure of hydrogen. researchgate.net This process is generally highly efficient and selective for the reduction of the alkene, leaving the alcohol functional group untouched.

| Catalyst | Hydrogen Source | Product | Typical Conditions |

| Palladium on Carbon (Pd/C) | H₂ gas | Octan-1-ol | Room temperature, 1-10 atm H₂, Ethanol solvent. |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | Octan-1-ol | Room temperature, atmospheric pressure, various solvents. wikipedia.org |

| Raney Nickel (Ra-Ni) | H₂ gas | Octan-1-ol | Room temperature to 50 °C, 1-100 bar H₂. wikipedia.org |

Electrophilic Addition Reactions

The π-bond of the alkene is a source of electrons and readily reacts with electrophiles in electrophilic addition reactions . savemyexams.comlasalle.edu In these reactions, the double bond is broken and two new single bonds are formed.

Halogenation : The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond yields a dihalogenated alcohol. The reaction with bromine, for instance, proceeds through a cyclic bromonium ion intermediate, which is then attacked by the bromide ion. This mechanism results in the anti-addition of the two bromine atoms, producing (4R,5S)-4,5-dibromo-octan-1-ol (as a racemic mixture). lasalle.edu

Hydrohalogenation : The addition of hydrogen halides (H-X), like HBr or HCl, follows Markovnikov's rule. However, since the double bond in this compound is symmetrically substituted (disubstituted with an ethyl group on one side and a propyl alcohol group on the other), the addition of H-X will produce a mixture of two constitutional isomers: 5-halo-octan-1-ol and 4-halo-octan-1-ol.

Hydration : The acid-catalyzed addition of water across the double bond would produce a diol. This reaction also follows Markovnikov's rule, leading to a mixture of octane-1,4-diol and octane-1,5-diol.

Epoxidation : The double bond can be converted into an epoxide (a three-membered ring containing oxygen) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is stereospecific, with the oxygen atom adding to the same face of the double bond. For this compound, this would yield trans-4,5-epoxyoctan-1-ol. As this compound is a homoallylic alcohol, the hydroxyl group can direct the epoxidation. wikipedia.org More advanced catalytic methods, such as those using methyltrioxorhenium (MTO) with hydrogen peroxide, are highly efficient for the epoxidation of homoallylic alcohols. organic-chemistry.orgnih.govacs.org

Olefin Metathesis Reactions

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkylidene fragments of alkenes by the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org This transformation is catalyzed by transition metal complexes, most notably those based on ruthenium, molybdenum, or tungsten. wikipedia.org For their work in elucidating the reaction mechanism and developing highly active catalysts, Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the 2005 Nobel Prize in Chemistry. wikipedia.org

The generally accepted mechanism, proposed by Hérisson and Chauvin, involves the [2+2] cycloaddition of an alkene to a metal alkylidene catalyst, forming a metallacyclobutane intermediate. wikipedia.orgnobelprize.org This intermediate can then undergo a retro-cycloaddition to yield a new alkene and a new metal alkylidene, thus propagating the catalytic cycle. nobelprize.org

In the context of this compound, cross-metathesis (CM) is a particularly relevant application. CM with a partner olefin would result in the formation of new alkene products. For example, a reaction between this compound and a generic terminal alkene (R-CH=CH₂) catalyzed by a Grubbs catalyst would be expected to yield (E)-1-hydroxy-alkenes of varying chain lengths and ethylene (B1197577), with the reaction being driven forward by the release of the gaseous ethylene byproduct. nobelprize.orgsigmaaldrich.com The stereochemistry of the resulting double bond is influenced by the catalyst and reaction conditions, but modern catalysts often exhibit high selectivity for the E-isomer. sigmaaldrich.com

Ring-closing metathesis (RCM) is another major application of this chemistry, though it would require this compound to be first modified into a diene. sigmaaldrich.com The efficiency and functional group tolerance of modern metathesis catalysts make these reactions highly valuable in synthetic chemistry. researchgate.net

Reaction Mechanisms and Kinetics

The study of reaction mechanisms and kinetics for this compound and its analogs is crucial for predicting and controlling chemical transformations. Research focuses on understanding specific reaction pathways and the factors that govern stereochemical outcomes.

The reactivity of Δ⁴-primary alkenols like this compound has been explored in cyclization reactions. A notable example is the phenylselenoetherification of the closely related (E)-hex-4-en-1-ol. researchgate.net This reaction proceeds via an electrophilic addition of a phenylseleno species (PhSeX, where X = Cl, Br) to the double bond. The proximate hydroxyl group then acts as an internal nucleophile, attacking the intermediate seleniranium ion to form a cyclic ether. researchgate.net

The reaction pathway and the resulting product distribution are highly dependent on the reaction conditions, particularly the presence of additives which can act as catalysts. researchgate.net For instance, the addition of a Lewis base like triethylamine or a Lewis acid like tin(II) chloride can significantly alter the regioselectivity of the cyclization, favoring either five-membered (tetrahydrofuran) or six-membered (tetrahydropyran) ring formation. researchgate.net These reactions are typically fast, high-yielding, and occur under mild experimental conditions. researchgate.net

The inherent stereochemistry of the starting material is a critical determinant of the stereochemical outcome in many reactions. The trans (E) configuration of the double bond in substrates like (E)-hex-4-en-1-ol exerts significant control over the diastereoselectivity of cyclization reactions. researchgate.net

In the phenylselenoetherification of (E)-hex-4-en-1-ol, the choice of additive directs the reaction to produce different diastereomers with high selectivity. researchgate.net

When triethylamine is used as an additive, the reaction favors the formation of cis-2-methyl-3-(phenylseleno)tetrahydropyran in large excess. researchgate.net

Conversely, using tin(II) chloride as an additive leads to the preferential formation of trans-2-methyl-3-(phenylseleno)tetrahydropyran. researchgate.net

This demonstrates that by carefully selecting the catalytic additive, it is possible to control the stereochemical outcome and selectively generate a desired diastereomer. researchgate.net Such high levels of diastereoselectivity are essential in modern organic synthesis, where precise control over the three-dimensional arrangement of atoms is paramount. psu.edu

| Substrate | Additive | Major Product | Stereochemical Outcome | Selectivity |

|---|---|---|---|---|

| (E)-Hex-4-en-1-ol | Triethylamine | 2-methyl-3-(phenylseleno)tetrahydropyran | cis | High (large excess) |

| (E)-Hex-4-en-1-ol | Tin(II) Chloride | 2-methyl-3-(phenylseleno)tetrahydropyran | trans | High |

This compound as a Chemical Intermediate

With its bifunctional nature, this compound is a versatile chemical intermediate. Its eight-carbon chain, coupled with a stereodefined double bond and a terminal alcohol, makes it an attractive starting point for the synthesis of more elaborate molecules and for the development of new synthetic methods.

This compound and its derivatives serve as valuable building blocks in the construction of complex molecules, such as pharmaceuticals and natural products. ontosight.ai The linear C8 backbone can be incorporated into larger structures, and the double bond and hydroxyl group provide handles for further functionalization.

For instance, related unsaturated C8 synthons are utilized in the synthesis of pheromones. The sex pheromone of the yellow mealworm, (R)-4-methylnonan-1-ol, has been synthesized in a four-step route starting from (E)-oct-2-enal, a structurally similar compound. core.ac.uk This highlights the utility of such E-configured C8 chains in assembling biologically active molecules. Similarly, olefin metathesis has been employed to synthesize the pheromone of the omnivorous leafroller, which consists of a specific E/Z ratio of tetradecenyl acetate isomers, demonstrating the industrial relevance of E-alkenes in creating complex targets. researchgate.net

Beyond its use as a structural component, this compound and its analogs are employed as model substrates in the development of novel organic synthesis methodologies. Researchers use these relatively simple, well-defined molecules to test the scope, efficiency, and selectivity of new chemical reactions.

The detailed investigation of the phenylselenoetherification of (E)-hex-4-en-1-ol is a prime example, where the substrate was used to establish a method for achieving complete control of stereo- and regioselectivity in cyclofunctionalization reactions. researchgate.net Similarly, related alkenols and aryl ketones have been used as precursors in the development of ruthenium-catalyzed C-H alkylation reactions, a modern method for forming C-C bonds. acs.org The use of such precursors allows for the rigorous evaluation of a new method's tolerance for different functional groups (like alkenes and alcohols) and its stereochemical implications, thereby paving the way for its application to more complex synthetic challenges.

Biological and Ecological Roles of E Oct 4 En 1 Ol

Biosynthesis and Natural Occurrence

(E)-oct-4-en-1-ol is a naturally occurring volatile organic compound (VOC) found across different biological kingdoms. Its production is often associated with the oxidative breakdown of fatty acids.

This compound has been identified as a component of the essential oils of various plants and fungi. Specifically, it is found in mushrooms and truffles. While many octenol isomers are common in nature, the presence of this compound highlights the diversity of these signaling molecules. In addition to its presence in the fungal kingdom, related C8 volatile compounds are known to be produced by plants and insects, where they act as chemical messengers. smolecule.com

Table 1: Documented Natural Sources of Related Octenol Compounds

| Organism Type | General Finding | Specific Compound Mentioned |

| Fungi | Found in essential oils of mushrooms and truffles. | (E)-5-Octen-4-ol (synonym for this compound) |

| Plants | Emitted as a volatile organic compound (VOC). | cis-4-Octenol smolecule.com |

| Insects | Utilized as a semiochemical. | cis-4-Octenol smolecule.com |

Note: This table includes information on closely related isomers due to the limited specific data for this compound.

The biosynthesis of C8-alcohols in plants and fungi is generally understood to originate from the enzymatic processing of polyunsaturated fatty acids, such as linoleic acid. The lipoxygenase (LOX) pathway is a key mechanism in this process. wikipedia.org Lipoxygenases are a family of enzymes that catalyze the dioxygenation of fatty acids, leading to the formation of hydroperoxides. wikipedia.org These hydroperoxides can then be cleaved by other enzymes, such as hydroperoxide lyases, to produce a variety of smaller volatile compounds, including C8-alcohols. wikipedia.org While this pathway is well-established for the production of other octenol isomers like 1-octen-3-ol (B46169), it is the presumed pathway for the formation of this compound as well, although specific enzymatic studies for this isomer are not extensively documented. wikipedia.org

Once formed, unsaturated fatty alcohols like this compound can undergo further metabolic transformations within biological systems. In general, fatty alcohols can be oxidized to their corresponding aldehydes and carboxylic acids. researchgate.net They can also undergo conjugation reactions, for instance with glucuronic acid, which facilitates their excretion. researchgate.net The double bond in unsaturated alcohols provides an additional site for metabolic reactions. For example, the double bond can be hydrogenated, converting the unsaturated alcohol into a saturated one. smolecule.com Ozonolysis is another potential atmospheric transformation pathway for unsaturated alcohols, which can lead to their degradation. researchgate.net Specific studies on the metabolic activation and transformation of this compound are limited, but the general metabolic pathways for fatty alcohols provide a likely framework for its biological fate.

Semiochemical Function and Inter-Organismal Communication

This compound and its isomers are important semiochemicals, mediating interactions both within and between species. These compounds can act as attractants, repellents, or signaling molecules in various ecological contexts.

Various octenol isomers are well-documented as insect attractants. wikipedia.org For instance, some isomers are known to attract biting insects like mosquitoes. wikipedia.org While direct research singling out this compound is sparse, the established role of C8 alcohols as semiochemicals suggests its potential as an insect attractant or a component of an insect pheromone blend. Pheromones are chemical signals used for communication between members of the same species, often related to mating. jst.go.jp Many insect pheromones are composed of unsaturated alcohols. gerli.com Given that cis-4-octenol is known to attract a variety of insect species, it is plausible that this compound has a similar function in specific insect species. smolecule.com

Table 2: Examples of Octenol Isomers as Insect Semiochemicals

| Compound | Role | Affected Insects |

| 1-Octen-3-ol | Attractant | Mosquitoes wikipedia.org |

| cis-4-Octenol | Attractant | Herbivores and their natural enemies smolecule.com |

Note: This table illustrates the role of closely related isomers in insect communication.

Plants can release specific volatile compounds in response to damage caused by herbivores. These herbivore-induced plant volatiles (HIPVs) can serve as a form of indirect defense by attracting the natural enemies of the attacking insects, such as predatory or parasitic insects. researchgate.net Studies have shown that cis-4-octenol is one such compound emitted by plants upon herbivore damage, which in turn attracts predators like ladybugs. smolecule.com This suggests that this compound may also be part of the complex blend of volatiles that plants release to mediate interactions with insects in their environment. The release of these compounds can help to reduce the population of herbivorous pests on the plant. smolecule.com

Alga-Alga Signaling and Defense Response Induction

Currently, there is a lack of specific scientific literature detailing the role of this compound in alga-alga signaling or the induction of defense responses. Research in the field of algal chemical communication has identified other eight-carbon alcohol isomers, such as oct-1-en-3-ol, as significant signaling molecules in marine algae like Pyropia haitanensis and Macrocystis pyrifera. mdpi.comresearchgate.netebi.ac.uk These related compounds, known as oxylipins, are involved in responses to stress and can act as communication signals between algal cells. mdpi.comresearchgate.net However, studies explicitly identifying or investigating this compound for these functions are not present in the available research.

Olfactory Receptor Interactions and Perception Mechanisms

The perception of odor begins with the interaction between a volatile molecule and one or more olfactory receptors (ORs), which are G-protein coupled receptors located in the nasal epithelium. nih.govebi.ac.uk This interaction triggers a signal cascade, resulting in an electrical signal that is sent to the brain for processing, leading to the perception of a specific scent. nih.govtandfonline.com Each odorant molecule can activate multiple receptors, and each receptor can be activated by multiple odorants, creating a combinatorial code that allows for the discrimination of a vast array of smells. tandfonline.com

This compound is utilized in the fragrance and flavoring industries, and research indicates that it interacts with olfactory receptors to produce its characteristic scent. smolecule.com Studies using receptor binding assays have confirmed that the compound can activate specific pathways related to scent perception. smolecule.com However, detailed molecular studies, such as those identifying the specific human olfactory receptors that bind to this compound or the precise nature of the binding interactions, are not available in the current body of scientific literature. Computational and structural biology studies have begun to elucidate the binding mechanisms for other odorants, revealing how molecules fit into receptor binding pockets and induce conformational changes that activate the receptor. nih.govacs.org

Biologically Active Properties Research

Investigations into the potential therapeutic or beneficial biological activities of chemical compounds are a significant area of scientific inquiry. The following subsections review the available research specifically concerning the antimicrobial, antioxidant, and anti-inflammatory properties of this compound.

There is currently no scientific data available from studies investigating the antimicrobial, including antibacterial or antifungal, activity of this compound. While alkenols as a class of compounds and various plant extracts have been studied for such properties, research specifically targeting this molecule has not been published. ontosight.ai

Table 1: Summary of Antimicrobial Activity Research for this compound (Note: This table is for illustrative purposes; no data is available.)

| Test Organism | Method | Result | Source |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | N/A |

There are no available scientific studies that have evaluated the antioxidant potential of this compound. Research on the antioxidant properties of related molecules and various natural extracts exists, but these findings cannot be extrapolated to this compound without direct investigation. mdpi.comresearchgate.netnih.gov

Table 2: Summary of Antioxidant Potential Studies for this compound (Note: This table is for illustrative purposes; no data is available.)

| Assay Type | Finding | IC50 Value | Source |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | N/A |

Specific research into the anti-inflammatory properties of this compound is not found in the current scientific literature. While studies have demonstrated anti-inflammatory effects for other, structurally distinct molecules and various essential oils, no such investigations have been published for this compound. nih.govthieme-connect.comresearchgate.net

Table 3: Summary of Anti-inflammatory Research for this compound (Note: This table is for illustrative purposes; no data is available.)

| Model/Assay | Finding | Mechanism | Source |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | N/A |

Advanced Analytical Methodologies for E Oct 4 En 1 Ol

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the structural features of (E)-oct-4-en-1-ol. Different spectroscopic methods probe various aspects of the molecule's properties, from its carbon-hydrogen framework to its functional groups and stereochemical nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the molecule's structure.

¹H NMR Spectroscopy provides information about the chemical environment of the hydrogen atoms. In a typical ¹H NMR spectrum of a related compound, (E)-4,4,5,5-tetramethyl-2-(oct-4-en-4-yl)-1,3,2-dioxaborolane, the vinylic protons appear as a multiplet in the range of δ 6.261-6.296 ppm. rsc.org The protons of the methyl and methylene (B1212753) groups exhibit signals at lower chemical shifts. rsc.org

Table 1: Representative NMR Data for a Derivative of this compound

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 6.261-6.296 | m | Vinylic protons |

| ¹H | 2.059-2.114 | m | Methylene protons adjacent to the double bond |

| ¹³C | 145.96 | Vinylic carbon | |

| ¹³C | 82.87 | Carbon attached to oxygen (in boronate) | |

| ¹³C | 30.54, 23.28, 22.38, 14.08, 14.03 | Alkyl carbons |

Data based on (E)-4,4,5,5-tetramethyl-2-(oct-4-en-4-yl)-1,3,2-dioxaborolane, a related compound. rsc.org

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. The molecular weight of this compound is 128.21 g/mol . In MS analysis, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides a unique "fingerprint" of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. The C=C stretching of the trans double bond would appear around 965-975 cm⁻¹. The C-H stretching vibrations of the alkyl chain are observed in the 2850-3000 cm⁻¹ region. rsdjournal.org

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Since this compound contains an isolated double bond, it is expected to have a λ_max in the UV region, typically around 170-190 nm. msu.edu The absence of significant absorption in the visible region (400-800 nm) indicates that the compound is colorless. msu.edu

Circular Dichroism (CD) Measurements for Stereochemistry

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. wikipedia.org Since this compound itself is not chiral, it would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for instance by enzymatic hydroxylation, the resulting chiral alcohol could be analyzed by CD spectroscopy to determine its absolute stereochemistry. wikipedia.orgresearchgate.net This technique is particularly useful for studying the three-dimensional structure of chiral molecules. hebmu.edu.cn

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from other compounds in a mixture and for its quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical method used for the separation and identification of volatile and semi-volatile compounds. In GC-MS analysis of this compound, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. unirioja.escore.ac.uk The separated compound then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that allows for its definitive identification. acs.org The retention time in the gas chromatograph and the mass spectrum together provide a high degree of certainty in the identification of this compound. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of separation science, though specific applications for the non-chromophoric this compound are not extensively documented in dedicated studies. However, based on the analysis of similar short-chain alcohols and unsaturated compounds, a reverse-phase HPLC (RP-HPLC) method is the most probable approach. sielc.compensoft.net In RP-HPLC, the stationary phase is non-polar (e.g., octadecyl-silica or C18), while the mobile phase is polar.

For a compound like this compound, which lacks a strong ultraviolet (UV) chromophore, detection can be challenging. A Refractive Index Detector (RID) is a common choice for such analytes. Alternatively, derivatization with a UV-absorbing agent could be employed to enhance detection by a Diode-Array Detector (DAD). The separation would be governed by the compound's hydrophobicity, with elution achieved by a gradient of organic solvent (like acetonitrile (B52724) or methanol) in water. pensoft.net

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Reverse Phase C18 (Octadecylsilyl silica (B1680970) gel) | pensoft.net |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixture | sielc.compensoft.net |

| Detector | Refractive Index Detector (RID) or UV-Vis/DAD post-derivatization | General Knowledge |

| Flow Rate | Typically 0.5 - 1.5 mL/min | General Knowledge |

| Column Temperature | Ambient to slightly elevated (e.g., 25-40 °C) to ensure reproducibility | General Knowledge |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers higher resolution, sensitivity, and reproducibility compared to traditional TLC. scribd.comuni-giessen.de It is well-suited for screening a large number of samples simultaneously. While specific HPTLC methods for this compound are not prevalent in published literature, a method can be readily developed based on its physicochemical properties.

The separation would likely be performed on a normal-phase HPTLC plate, such as silica gel 60 F₂₅₄. mdpi.com A mobile phase consisting of a mixture of non-polar and moderately polar solvents, for instance, a hexane (B92381) and ethyl acetate (B1210297) system, would be used to develop the plate. mdpi.com Since this compound is not colored and does not fluoresce, visualization would require post-chromatographic derivatization. A common reagent for visualizing alcohols on a TLC plate is vanillin-sulfuric acid, which typically produces colored spots upon heating. uni-giessen.de Quantification is achieved by densitometric scanning of the plate at a specific wavelength after derivatization. nih.gov

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | HPTLC plates pre-coated with Silica Gel 60 F₂₅₄ | mdpi.com |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 90:10, v/v) | mdpi.com |

| Sample Application | Automated band-wise application for quantitative analysis | scribd.com |

| Derivatization Reagent | Vanillin-sulfuric acid spray reagent followed by heating | uni-giessen.de |

| Detection/Quantification | Densitometric scanning in reflectance mode under visible or UV light | nih.gov |

Sample Preparation for Volatile Compound Analysis (e.g., HS-SPME)

For volatile compounds like this compound, Headspace Solid-Phase Microextraction (HS-SPME) is a preferred sample preparation technique. mdpi.commdpi.com It is a solvent-free, sensitive, and simple method for extracting and concentrating analytes from a sample's headspace before analysis, typically by Gas Chromatography (GC). mdpi.com The technique involves exposing a fused-silica fiber coated with a sorbent material to the headspace above a sample. Volatiles partition from the sample matrix into the headspace and are then adsorbed by the fiber.

The efficiency of HS-SPME is dependent on several parameters. researchgate.net The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its ability to adsorb a wide range of volatile and semi-volatile compounds. semanticscholar.org Other key parameters include sample volume, equilibration time and temperature, extraction time, and the addition of salt (salting out) to the sample matrix to increase the volatility of the analytes. semanticscholar.orgfrontiersin.org

| Parameter | Typical Range/Value | Rationale | Source |

|---|---|---|---|

| SPME Fiber | 50/30 µm DVB/CAR/PDMS | Broad-spectrum coating for effective trapping of various volatiles. | researchgate.netsemanticscholar.org |

| Sample Equilibration | 10 - 20 min at 40 - 60 °C | Allows analytes to partition into the headspace before extraction. | semanticscholar.org |

| Extraction Time | 20 - 40 min | Ensures sufficient adsorption of analytes onto the fiber for detection. | semanticscholar.org |

| Salt Addition | Addition of NaCl to saturation | Increases the ionic strength of the aqueous phase, promoting the transfer of volatiles to the headspace. | semanticscholar.org |

| Coupled Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Provides both separation and identification of the extracted compounds. | mdpi.comnih.gov |

Advanced Structural Elucidation Techniques

Confirming the precise chemical structure of this compound requires a combination of modern spectroscopic techniques. researchgate.net These methods provide complementary information that, when pieced together, allows for the unambiguous determination of molecular formula, connectivity, and stereochemistry. mdpi.comd-nb.info

Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), mass spectrometry provides the molecular weight and fragmentation pattern. For this compound (C₈H₁₆O), the molecular weight is 128.21 g/mol . nih.govnist.gov The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 128. A characteristic fragmentation would be the loss of a water molecule (M-18) to give a peak at m/z 110, which is typical for alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed carbon-hydrogen framework. mdpi.com

¹H NMR: Would show distinct signals for each type of proton. Key signals would include those for the olefinic protons (-CH=CH-) around 5.4 ppm, the methylene protons adjacent to the hydroxyl group (-CH₂OH) around 3.6 ppm, and the protons on the carbon atoms adjacent to the double bond. The coupling constants between the olefinic protons would confirm the (E) or trans stereochemistry.

¹³C NMR: Would reveal eight distinct carbon signals. The carbons of the double bond would appear in the olefinic region (~125-135 ppm), and the carbon bearing the hydroxyl group (-CH₂OH) would be found around 62 ppm. spectrabase.com

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings throughout the carbon chain, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. mdpi.comd-nb.info This data confirms the exact placement of the double bond at the C4-C5 position and the hydroxyl group at the C1 position.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The spectrum of this compound would be characterized by a strong, broad absorption band around 3300 cm⁻¹ corresponding to the O-H stretching of the alcohol group, C-H stretching bands just below 3000 cm⁻¹, and a medium-intensity C=C stretching absorption around 1650 cm⁻¹. mdpi.com

Computational and Theoretical Investigations of E Oct 4 En 1 Ol

Quantum-Chemical Calculations

Quantum-chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into electronic structure, molecular orbitals, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like (E)-oct-4-en-1-ol, DFT calculations could elucidate key electronic properties. While specific studies on this compound are absent, a typical DFT analysis would involve the optimization of the molecule's geometry to find its lowest energy conformation.

Subsequent calculations would yield valuable data such as:

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, which is essential for understanding intermolecular interactions.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions susceptible to electrophilic and nucleophilic attack.

A hypothetical data table for such a study is presented below, based on expected trends for similar aliphatic alcohols.

| Property | Hypothetical Calculated Value | Significance for this compound |

| HOMO Energy | - 6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | + 1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability. |

| Dipole Moment | ~1.7 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study.

Computational Prediction of Spectroscopic Properties (e.g., CD spectra)

Computational methods can predict various spectroscopic properties. For a chiral molecule, the prediction of its Circular Dichroism (CD) spectrum is particularly important for determining its absolute configuration. Since this compound is not chiral, it would not exhibit a CD spectrum.

However, other spectroscopic properties could be computationally predicted:

Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies can predict the positions and intensities of peaks in the IR and Raman spectra, aiding in the experimental identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated to assist in the interpretation of experimental NMR data.

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential tools for studying how a molecule interacts with biological systems, such as receptors.

Ligand-Receptor Interactions (e.g., Olfactory Receptors)

As an alcohol with a distinct odor, this compound likely interacts with specific olfactory receptors in the nasal epithelium. Molecular docking simulations could be employed to predict the binding mode and affinity of this compound with various human olfactory receptors. These studies are crucial for understanding the structure-odor relationship.

A typical docking study would involve:

Homology Modeling: Building a three-dimensional model of the target olfactory receptor, as their experimental structures are often unavailable.

Docking Simulation: Placing the this compound molecule into the binding site of the receptor model and calculating the most favorable binding poses and the corresponding binding energies.

Analysis of Interactions: Identifying the key amino acid residues in the receptor that interact with the ligand through forces like hydrogen bonds and van der Waals interactions.

Conformational Analysis and Energy Landscapes

This compound is a flexible molecule with several rotatable bonds. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that the molecule can adopt and their relative energies. This is crucial as the biological activity of a molecule is often dependent on its specific conformation.

Computational methods can be used to explore the conformational space of this compound and construct an energy landscape. This landscape would reveal the most stable conformers (global and local minima) and the energy barriers for interconversion between them. Such an analysis would provide insights into the molecule's flexibility and the preferred shapes it adopts in different environments.

Reaction Mechanism Predictions and Simulation

Theoretical chemistry can be used to predict the pathways and energetics of chemical reactions involving this compound. For instance, the mechanism of its oxidation or esterification could be investigated. This would involve:

Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to occur.

Constructing Reaction Coordinate Diagrams: Visualizing the energy profile of the reaction pathway.

These simulations would provide a detailed, atomistic understanding of the chemical transformations of this compound.

Transition State Analysis and Reaction Energetics

Transition state analysis is a cornerstone of computational chemistry, providing a quantitative understanding of reaction barriers and kinetics. This typically involves locating the transition state structure on a potential energy surface and calculating its energy relative to the reactants and products. Techniques like the Activation Strain Model (ASM) and Energy Decomposition Analysis (EDA) are often employed to deconstruct the activation barrier into contributions from the distortion of reactants and the interaction between them.

For a molecule like this compound, such analysis would be particularly relevant in the context of its participation in pericyclic reactions, such as the Alder-ene reaction. In these reactions, the geometry and energy of the six-membered transition state are of key interest. Theoretical studies on analogous systems often investigate factors like the degree of synchronicity in bond formation and breaking and the influence of substituent effects on the activation energy. Despite the relevance of these methods, specific computational data, including activation energies and transition state geometries for reactions involving this compound, remain absent from the current body of scientific literature.

Regioselectivity and Stereoselectivity Modeling

Computational modeling is a powerful tool for predicting the outcomes of chemical reactions where multiple isomers can be formed. By calculating the energies of different possible transition states, chemists can often rationalize and predict the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product).

In the case of this compound, with its prochiral centers and functional groups, modeling could predict the outcomes of reactions such as asymmetric catalysis or cycloadditions. For instance, in an Alder-ene reaction, computational models could help determine the preferred relative orientation of the reacting partners (the endo or exo approach), which dictates the stereochemistry of the product. These models would typically involve calculating the energies of all possible stereoisomeric transition states to identify the lowest energy pathway. However, specific predictive models and the corresponding energetic data for this compound are not available in published research.

Due to the absence of specific computational studies on this compound in the scientific literature, no detailed research findings or data tables for its transition state analysis, reaction energetics, or selectivity modeling can be presented.

Structure Activity Relationship Sar Studies

Influence of Stereochemistry on Biological Activity and Reactivity

Stereoisomers are compounds that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms. In alkenols like octenol, both geometric (E/Z) and optical (R/S) isomerism can have profound effects on biological activity, as the specific shape of a molecule often dictates its ability to bind to biological receptors. frontiersin.orgnih.gov

The double bond at the C4 position of oct-4-en-1-ol results in two geometric isomers: (E)-oct-4-en-1-ol (trans) and (Z)-oct-4-en-1-ol (cis). nih.govnih.gov This difference in geometry, arising from the restricted rotation around the carbon-carbon double bond, leads to distinct molecular shapes that influence both physical properties and biological interactions. savemyexams.com

The (E) isomer has a more linear, extended structure, while the (Z) isomer's cis geometry creates a kink in the carbon chain. This structural difference can affect intermolecular forces, polarity, and solubility. For instance, the cis geometry of a (Z)-isomer may lead to enhanced solubility in polar solvents compared to its (E)-isomer counterpart.

Biologically, this stereochemical difference is critical. The (Z) isomer, often referred to as cis-4-octenol, has been identified as a volatile organic compound (VOC) that functions as a semiochemical, a chemical messenger involved in communication between organisms. smolecule.com It plays a role in insect-plant interactions, attracting various insect species. smolecule.com The distinct spatial arrangement of the (E) versus the (Z) isomer means they will present a different shape to olfactory receptors, often resulting in different, highly specific biological responses.

| Property | This compound | (Z)-oct-4-en-1-ol | Reference |

|---|---|---|---|

| Synonym | trans-4-octen-1-ol | cis-4-octenol | nih.govnih.gov |

| Molecular Geometry | More linear/extended due to the 'trans' double bond. | Bent/kinked due to the 'cis' double bond. | |

| Potential Biological Role | Used in fragrance industry; chemical intermediate. | Functions as a semiochemical in insect-plant interactions. | smolecule.com |

Positional Isomerism of Hydroxyl and Alkene Groups

Positional isomerism occurs when a functional group is located at a different position on the same carbon skeleton. creative-chemistry.org.uksavemyexams.com For an octenol, both the hydroxyl (-OH) group and the carbon-carbon double bond can be situated at various positions along the eight-carbon chain, creating a large family of isomers, each with unique properties. solubilityofthings.com For example, shifting the double bond from C4 to C1 creates 1-octen-4-ol, while moving the hydroxyl group from C1 to C3 in 1-octen-ol creates the well-studied isomer 1-octen-3-ol (B46169).

The positions of the hydroxyl and alkene groups significantly affect both chemical reactivity and biological function.

Reactivity: The location of the hydroxyl group determines whether the alcohol is primary (at C1), secondary (at C2, C3, or C4), or tertiary. This classification dictates its reactivity, particularly in oxidation reactions. For example, a primary alcohol like this compound can be oxidized to an aldehyde, while a secondary alcohol isomer would typically yield a ketone. solubilityofthings.com Furthermore, moving the hydroxyl group can alter physical properties; for instance, shifting the -OH group from a terminal position (C1) to an internal one (like C2 in oct-5-en-2-ol) can impact hydrogen-bonding capacity and, consequently, the boiling point.

Biological Function: The relative positions of the functional groups are critical for interaction with biological receptors, such as those in insect antennae. Studies on analogs of 1-octen-3-ol have demonstrated that even subtle shifts in functional group placement can dramatically alter insect attraction. researchgate.netresearchgate.net Some positional isomers act as powerful attractants, others are neutral, and some can even be repellent or suppress the attractiveness of other compounds. nih.govresearchgate.net For example, in semi-field trials comparing various alkenols for mosquito attraction, certain positional isomers showed significantly different activities compared to the standard 1-octen-3-ol. researchgate.net

| Compound | Key Structural Feature | Observed Effect on Mosquito Attraction (relative to control) | Reference |

|---|---|---|---|

| (Z)-3-hepten-1-ol | Shorter chain (C7), different C=C and -OH position. | Significantly more Aedes albopictus collected (without CO₂). | researchgate.net |

| (E)-2-decen-4-ol | Longer chain (C10), different C=C and -OH position. | Significantly enhanced Culex quinquefasciatus collections (with CO₂). | researchgate.net |

| 7-octen-2-ol | Same chain (C8), different C=C and -OH position (secondary alcohol). | Significantly depressed Aedes albopictus trap catches (with CO₂). | researchgate.net |

| 1-octen-3-ol | Same chain (C8), C=C at C1, -OH at C3 (secondary alcohol). | Standard attractant for many mosquito species. | researchgate.netnd.edu |

Substituent Effects on the Octenol Skeleton

For example, studies on the related compound (E)-6-methylhept-4-en-1-ol show how a methyl substituent impacts the molecule. The hydroxyl group can still form hydrogen bonds, and the double bond can participate in reactions, but the methyl group adds bulk and alters the molecule's interaction with enzymes and receptors. Such a modification can either enhance or diminish its fit within a specific receptor's binding site, leading to a change in biological response. The mechanism of action is often modulated by how the hydroxyl group and the double bond are positioned relative to the substituent and how they collectively interact with molecular targets.

Comparative Analysis with Related Octenols and Alkenols

Comparing this compound to its isomers and other related alkenols provides a clearer picture of its unique structure-activity profile. Key differences in stereochemistry, functional group position, and saturation lead to a wide spectrum of physical properties and biological functions.

Octan-1-ol: As the saturated analog, it lacks the C=C double bond. This removes the possibility of E/Z isomerism and eliminates the reactivity associated with an alkene, such as addition reactions or certain types of oxidation. smolecule.com

1-Octen-3-ol: A positional isomer that is one of the most widely studied insect attractants. nd.edu Its activity is highly dependent on its own stereochemistry ((R) vs. (S) enantiomers), with different insects showing preference for one enantiomer over the other, or even being repelled by one. frontiersin.orgnih.gov

(Z)-oct-4-en-1-ol: The geometric isomer of the title compound. As noted, its different shape leads to a distinct role as a semiochemical. smolecule.com

Other Alkenols: Varying the chain length (e.g., heptenol, decenol) or functional group positions introduces further diversity. Research shows no simple, predictable relationship; activity is species-specific and depends on the precise molecular structure. researchgate.netresearchgate.net

| Compound Name | Structural Relationship to this compound | Key Difference & Impact | Reference |

|---|---|---|---|